(E)-3-(3,4-dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
(E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, a class of compounds related to your compound of interest, have shown promising antimicrobial activity. These compounds were synthesized via Claisen-Schmidt condensation and displayed effective in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Antitumor Agents
Another closely related compound, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, has been identified as a potent antitumor agent. This compound demonstrated significant cytotoxic activity against various human cancer cell lines while exhibiting weak inhibitory activity towards normal cell lines. Its potential as an anticancer agent has been reaffirmed through in vivo studies (Huang et al., 2013).
Antiplasmodial and Antifungal Activity
Functionalized aminoquinolines, synthesized from intermediates like (3-pyrrolin-1-yl)quinolines, have shown moderate antiparasitic activity against Plasmodium falciparum strains and antifungal activity. These compounds were evaluated for their potential biological activity, revealing their effectiveness in combating certain strains of malaria and fungi (Vandekerckhove et al., 2015).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-21-10-7-17(15-22(21)29-2)8-12-24(27)26-14-13-19(16-26)30-23-11-9-18-5-3-4-6-20(18)25-23/h3-12,15,19H,13-14,16H2,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPMZDIAUHFEH-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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